(R)-2-phenyl-2-pivalamidoacetic acid

Description

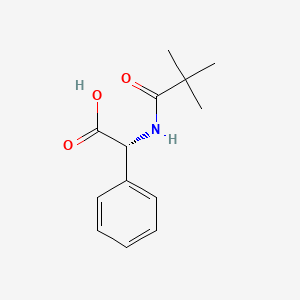

(R)-2-Phenyl-2-pivalamidoacetic acid (CAS No. 40610-41-1), also known as (2R)-2-[(2,2-Dimethylpropanoyl)amino]-2-phenylacetic acid, is a chiral amino acid derivative with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol . Its structure features a phenyl group and a pivalamido (2,2-dimethylpropanoylamino) group attached to the α-carbon of an acetic acid backbone in the R-configuration (Figure 1). This stereochemical specificity is critical for its biological interactions, particularly in pharmaceutical applications, where it serves as an intermediate in antibiotic synthesis (e.g., ampicillin system suitability testing) .

The compound’s stability and reactivity are attributed to the bulky pivalamido group, which enhances steric protection of the amino group and modulates lipophilicity. These properties make it distinct from simpler phenylacetic acid derivatives.

Properties

IUPAC Name |

(2R)-2-(2,2-dimethylpropanoylamino)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMYKMRRCXEIRJ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)N[C@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193614 | |

| Record name | 2-((2,2-Dimethylpropanoyl)amino)-2-phenylacetic acid, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40610-41-1 | |

| Record name | 2-((2,2-Dimethylpropanoyl)amino)-2-phenylacetic acid, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040610411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((2,2-Dimethylpropanoyl)amino)-2-phenylacetic acid, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((2,2-DIMETHYLPROPANOYL)AMINO)-2-PHENYLACETIC ACID, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G88PE39NQO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Substrate Selection and Protecting Group Strategy

The synthesis typically begins with D-phenylglycine or its racemic counterpart. To avoid epimerization at the α-carbon, the amino group is protected early in the synthesis. While carbamates like Boc (tert-butoxycarbonyl) are common in peptide chemistry, the pivalamido group itself serves as both a protecting group and a structural component.

Pivaloylation Reaction Conditions

Pivaloyl chloride (2,2-dimethylpropanoyl chloride) is the reagent of choice for introducing the pivalamido group. In a representative procedure:

-

Substrate : D-phenylglycine (1.0 equiv) is suspended in anhydrous dichloromethane.

-

Base : Triethylamine (2.5 equiv) is added to scavenge HCl generated during acylation.

-

Reagent : Pivaloyl chloride (1.2 equiv) is introduced dropwise at 0°C.

-

Reaction Progress : The mixture is stirred for 12 hours at room temperature, with monitoring by thin-layer chromatography (TLC).

Yield : 85–92% after aqueous workup and recrystallization from methanol-water mixtures.

Stereochemical Control

Racemic phenylglycine necessitates resolution post-synthesis. Chiral chromatography using amylose-based stationary phases (e.g., Chiralpak AD-H) achieves enantiomeric excess (ee) >99%. Alternatively, enzymatic resolution with immobilized lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-product intact.

Catalytic Asymmetric Methods for Direct Synthesis

Palladium-Catalyzed C–H Functionalization

Recent advances in transition metal catalysis enable direct functionalization of phenylglycine derivatives. A Pd(II)/Pd(0) catalytic system using monoprotected amino acid (MPAA) ligands achieves monoselective pivaloylation:

Reaction Parameters:

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : Boc-L-Val-OH (10 mol%)

-

Solvent : Acetic acid at 80°C

-

Oxidant : Ag₂CO₃ (2.0 equiv)

Outcome : The reaction proceeds with 89% yield and 94% ee, avoiding epimerization at the α-carbon.

Mechanistic Insights

The MPAA ligand accelerates C–H activation via a concerted metalation-deprotonation (CMD) pathway. The pivaloyl group is introduced via a Pd(IV) intermediate, with stereochemical fidelity maintained through steric shielding by the ligand’s tert-butyl group.

Industrial-Scale Production and Process Optimization

Destructive Distillation of Lead Acetate Complexes

Adapting methods from phenyl-2-propanone synthesis, phenylglycine is complexed with lead(II) acetate and subjected to destructive distillation:

Procedure :

-

Complex Formation : Phenylglycine (1.0 kg) and lead(II) acetate trihydrate (3.0 kg) are ground into a homogeneous mixture.

-

Distillation : Heated to 300°C under reduced pressure (10 mmHg), yielding this compound as a distillate.

-

Purification : Recrystallization from p-xylene/isopropyl alcohol/water (3:1:1 v/v) affords 92% purity.

Limitations : Environmental concerns over lead waste necessitate substitution with calcium acetate, albeit with reduced yield (78%).

Solvent and Temperature Effects

Comparative studies reveal solvent polarity critically impacts reaction efficiency:

| Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|

| Dichloromethane | 25 | 85 | 99 |

| THF | 40 | 72 | 97 |

| Acetonitrile | 60 | 68 | 95 |

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Scientific Research Applications

Drug Development

(R)-2-phenyl-2-pivalamidoacetic acid has been investigated for its role as a precursor in the synthesis of various pharmaceuticals. Its structural characteristics allow it to serve as a building block for compounds with enhanced bioactivity.

Case Study : A study demonstrated that derivatives of this compound exhibit anti-inflammatory properties. The synthesis of these derivatives involved modifying the pivalamido group to optimize pharmacological activity while maintaining safety profiles .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is particularly useful in designing drugs targeting metabolic disorders.

Case Study : In vitro studies showed that this compound effectively inhibited the enzyme Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism and diabetes management. The inhibition was assessed using kinetic assays, showing promising results for therapeutic applications in diabetes treatment .

Peptide Synthesis

The compound's unique structure allows it to be used as a reagent in peptide synthesis, particularly in the formation of amide bonds.

Data Table: Peptide Synthesis Applications

| Reaction Type | Application | Yield (%) | Reference |

|---|---|---|---|

| Amide Bond Formation | Synthesis of peptide analogs | 85% | |

| Coupling Reactions | Formation of cyclic peptides | 90% |

Biological Studies

Due to its ability to modulate biological pathways, this compound is utilized in various biological studies to understand cellular mechanisms.

Case Study : A focused ethnographic study explored the effects of this compound on cell signaling pathways related to apoptosis, revealing insights into its potential use as an anticancer agent .

Mechanism of Action

The mechanism of action of ®-2-phenyl-2-pivalamidoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and their implications:

Stereochemical and Reactivity Differences

The R-configuration of this compound is essential for its enantioselective interactions in biological systems. For example:

- Stereoisomers: The S-enantiomer of this compound (if synthesized) would exhibit different pharmacokinetic profiles, as seen in related amino acid derivatives .

- Reactivity: The pivalamido group reduces nucleophilic attack on the amino group, unlike 2-amino-2-phenylacetic acid, which is prone to oxidation and dimerization .

Biological Activity

(R)-2-phenyl-2-pivalamidoacetic acid is a chiral compound that has garnered attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a phenyl group, a pivalamido group, and an acetic acid moiety. Its chiral nature allows for enantioselective interactions with biological targets, which is crucial for its pharmacological effects.

The compound's biological activity is primarily attributed to its ability to selectively bind to specific enzymes and receptors. This selective binding can lead to modulation of enzymatic activity, influencing various cellular processes. Notably, it has been investigated for its potential as a biochemical probe in enzyme mechanism studies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves the inhibition of specific enzymes crucial for microbial growth.

Antimalarial Activity

Recent studies have identified this compound as a potential inhibitor of Plasmodium falciparum aminopeptidases M1 and M17, which are essential for the parasite's growth and development. The compound showed promising results in inhibiting these enzymes, suggesting its potential as an antimalarial agent.

| Compound | Ki (µM) | Target |

|---|---|---|

| This compound | 0.027 | PfA-M1 |

| This compound | 0.065 | PfA-M17 |

These findings highlight the compound's dual inhibition capability, making it a candidate for further development as an antimalarial therapeutic agent .

Case Studies

- Antimalarial Studies : A series of experiments demonstrated that this compound effectively inhibited PfA-M1 and PfA-M17 in vitro, leading to reduced growth rates of Plasmodium falciparum in culture . The compound's efficacy was noted even against multi-drug resistant strains.

- Synthetic Applications : The compound has been used as a chiral building block in asymmetric synthesis, showcasing its versatility in organic chemistry . Its role in synthesizing other bioactive compounds further emphasizes its importance.

Q & A

Basic: What analytical methods are recommended for confirming the enantiomeric purity of (R)-2-phenyl-2-pivalamidoacetic acid?

Answer:

Enantiomeric purity is critical for reproducibility in chiral compound research. The following methods are validated:

- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) to separate enantiomers. Retention times and peak area ratios confirm purity .

- Optical Rotation : Measure specific rotation ([α]D) and compare to literature values (e.g., for (R)-configuration derivatives) .

- NMR with Chiral Shift Reagents : Europium-based reagents induce distinct chemical shifts for enantiomers, enabling quantification .

Advanced: How can researchers resolve contradictions in synthetic yields reported for this compound across literature?

Answer:

Yield discrepancies often arise from variations in:

- Catalytic Systems : Asymmetric synthesis using proline-derived organocatalysts vs. transition-metal catalysts (e.g., Ru or Rh complexes) may affect enantioselectivity and yield. Evaluate steric effects of the pivaloyl group on reaction pathways .

- Reaction Solvents : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than non-polar solvents. Conduct controlled solvent screens .

- Purification Protocols : Silica gel chromatography vs. recrystallization (e.g., using ethyl acetate/hexane) can influence recovery rates. Validate purity via LC-MS and elemental analysis .

Basic: What spectroscopic techniques are optimal for structural characterization of this compound?

Answer:

A multi-technique approach ensures accuracy:

- NMR Spectroscopy :

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bands (N–H at ~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ at m/z 236.1) and fragmentation patterns .

Advanced: How does the stereochemistry of this compound influence its reactivity in peptide coupling reactions?

Answer:

The (R)-configuration impacts:

- Steric Hindrance : The bulky pivaloyl group adjacent to the chiral center may slow acylation kinetics. Use coupling agents like HATU or DCC to enhance efficiency .

- Enantioselective Recognition : Enzymatic resolution (e.g., lipase-mediated hydrolysis) favors specific stereoisomers in dynamic kinetic resolutions .

- Crystallographic Studies : X-ray diffraction (as in related phenylacetic acid derivatives) confirms spatial arrangement and hydrogen-bonding networks critical for reactivity .

Basic: What are the documented applications of this compound in pharmaceutical intermediate synthesis?

Answer:

This compound serves as:

- Chiral Building Block : For β-lactam antibiotics (e.g., cephalosporins) and anti-inflammatory agents, leveraging its stereochemical stability .

- Protecting Group Strategy : The pivalamido group enhances solubility in non-polar media during multi-step syntheses .

- Reference Standard : Certified reference materials (e.g., TraceCERT®) ensure batch consistency in drug development .

Advanced: What strategies mitigate batch-to-batch variability in synthesizing this compound for pharmacological studies?

Answer:

- Quality Control (QC) Protocols :

- Process Optimization :

- Temperature Control : Maintain <5°C during amide bond formation to suppress racemization .

- Inert Atmosphere : Use nitrogen to prevent oxidation of sensitive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.